4-({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE is a complex organic compound that features a triazole ring, a morpholine group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Attachment of the Benzonitrile Moiety: The benzonitrile group is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and morpholine group make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure allows for potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring but has different substituents, leading to distinct chemical properties.
4-(Morpholinomethyl)benzonitrile: This compound lacks the triazole ring but retains the morpholine and benzonitrile groups.
Uniqueness
4-({[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZONITRILE is unique due to the combination of its triazole ring, morpholine group, and benzonitrile moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H21N5OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C21H21N5OS/c22-14-17-6-8-18(9-7-17)16-28-21-24-23-20(15-25-10-12-27-13-11-25)26(21)19-4-2-1-3-5-19/h1-9H,10-13,15-16H2 |
InChI Key |
JXOMQFWDACENAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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